![molecular formula C20H21BrN2O3 B10991124 3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide](/img/structure/B10991124.png)
3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide
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Overview
Description
3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. This step introduces a bromine atom at the 6-position of the indole ring.
Formation of the Amide Bond: The brominated indole is then reacted with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the amide bond, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the indole moiety or the benzyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can modify the functional groups on the compound.
Scientific Research Applications
3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indole derivatives.
Chemical Biology: It serves as a tool compound for probing the function of specific proteins or enzymes in cells.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The dimethoxybenzyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide: Similar structure but with bromine at the 5-position.
3-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide: Chlorine instead of bromine.
3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide: Phenethyl group instead of benzyl.
Uniqueness
3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide is unique due to the specific positioning of the bromine atom and the presence of the dimethoxybenzyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide is a synthetic compound with a unique structural composition that includes a brominated indole moiety and a dimethoxybenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
- Molecular Formula : C20H21BrN2O3
- Molecular Weight : 417.3 g/mol
- IUPAC Name : 3-(6-bromoindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide
- Structural Features : The compound features a bromine atom at the 6-position of the indole ring and a dimethoxybenzyl group, which are pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structural arrangement enhances its binding affinity and selectivity, potentially leading to the modulation of various biological pathways.
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, studies on related indole derivatives have demonstrated selective cytotoxicity against cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of critical cancer-related pathways.
Compound | Activity | Methodology |
---|---|---|
This compound | Potential anticancer | Cytotoxicity assays (e.g., MTT assay) |
3-Bromo-1-Ethyl-1H-Indole | Anticancer, antimicrobial | Apoptosis analysis, antioxidant assays |
Antimicrobial Activity
The compound has shown promising results against various microbial strains. The presence of the brominated indole moiety is thought to enhance its antimicrobial efficacy. For example, related compounds have exhibited moderate activity against pathogens like Aspergillus niger.
Antioxidant Activity
Antioxidant assays have indicated that indole derivatives can scavenge free radicals effectively. The antioxidant potential may contribute to the overall therapeutic profile of this compound.
Case Studies
A recent study evaluated the biological activities of several indole derivatives, including those similar to this compound. The findings highlighted the structure-activity relationship (SAR) that supports the development of new anticancer agents:
Study Highlights:
- Objective : To assess the potential of indole derivatives as anticancer agents.
- Methodology : In vitro cytotoxicity tests were performed on various cancer cell lines.
- Results : Compounds exhibited significant cytotoxic effects with IC50 values indicating potential for further development.
Properties
Molecular Formula |
C20H21BrN2O3 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-(6-bromoindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)13-22-20(24)8-10-23-9-7-15-4-5-16(21)12-17(15)23/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,22,24) |
InChI Key |
LOFISHVEYOTJLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCN2C=CC3=C2C=C(C=C3)Br)OC |
Origin of Product |
United States |
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